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molecular formula C8H15NO4 B8309831 Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Cat. No. B8309831
M. Wt: 189.21 g/mol
InChI Key: QMACXNGEKDGRAL-UHFFFAOYSA-N
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Patent
US08080556B2

Procedure details

Crude intermediate (c) (418 mmol) was dissolved in CH2Cl2 (275 mL) and triethylamine (58.3 mL, 418 mmol) was added followed by ethyl chloroformate (d) (39.8 mL, 418 mmol). The reaction was stirred at ambient temperature for about 24 h. After the reaction was complete, the volatile components were removed under vacuum. The crude product was then distilled under vacuum (about 5 mm Hg) and dissolved in EtOAc which was washed with aqueous saturated KHSO4×3, with brine×1 and dried over Na2SO4. Following filtration, the volatile components were removed under vacuum to afford intermediate (e) as a clear oil (74.8 g, 272 mmol) in 65% yield over two steps.
Quantity
418 mmol
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([NH:6][CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:2].[CH2:14](N(CC)CC)C.Cl[C:22]([O:24][CH2:25][CH3:26])=[O:23]>C(Cl)Cl>[CH2:1]([O:3][C:4]([N:6]([CH2:14][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
418 mmol
Type
reactant
Smiles
C(C)OC(=O)NCCC(=O)OCC
Name
Quantity
275 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
58.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
39.8 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for about 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile components were removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled under vacuum (about 5 mm Hg)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc which
WASH
Type
WASH
Details
was washed with aqueous saturated KHSO4×3, with brine×1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the volatile components were removed under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)N(CCC(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 272 mmol
AMOUNT: MASS 74.8 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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